N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide
Description
Properties
Molecular Formula |
C24H26N2O3S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C24H26N2O3S/c1-17-26-21(18-6-4-3-5-7-18)22(30-17)23(27)25-16-24(12-14-29-15-13-24)19-8-10-20(28-2)11-9-19/h3-11H,12-16H2,1-2H3,(H,25,27) |
InChI Key |
VGLOBUWLUPTYJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Prins Cyclization
Prins cyclization between 4-methoxybenzaldehyde and ethyl acetoacetate in the presence of a Brønsted acid catalyst (e.g., H₂SO₄ or p-TsOH) yields 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile (Intermediate A). Reduction of the nitrile group to a primary amine is achieved using LiAlH₄ in tetrahydrofuran (THF), producing {[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine (Intermediate B) with quantitative yields.
Reaction Conditions:
Hydrogenation of Dihydropyran Derivatives
Alternative routes involve hydrogenating 4-(4-methoxyphenyl)-3,6-dihydro-2H-pyran (Intermediate C) using Pd/C under acidic conditions (e.g., HCl in ethanol). This method achieves 4-(4-methoxyphenyl)tetrahydropyran (Intermediate D) in 83% yield.
Thiazole Core Formation
The 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid backbone is synthesized via:
Hantzsch Thiazole Synthesis
Condensation of thiourea with α-bromo-β-ketoesters forms the thiazole ring. For example:
-
Ethyl 2-bromoacetoacetate reacts with thiourea in ethanol under reflux to yield ethyl 2-amino-4-methylthiazole-5-carboxylate (Intermediate E).
-
Subsequent hydrolysis with NaOH (30% aqueous ethanol) produces 2-amino-4-methylthiazole-5-carboxylic acid (Intermediate F).
Amide Coupling Strategies
Coupling the THP-methylamine (Intermediate B) with the thiazole-carboxylic acid (Intermediate G) is critical. Three methods are prevalent:
Carbodiimide-Mediated Coupling
Using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM):
Mixed Carbonate Activation
Activation of the carboxylic acid with Methanesulfonyl chloride (MsCl) in pyridine, followed by reaction with Intermediate B:
Schlenk Techniques for Moisture-Sensitive Intermediates
For oxygen-sensitive steps, reactions are performed under inert gas using DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole).
Optimization and Scalability
Solvent and Temperature Effects
Purification Techniques
-
Recrystallization: Hexane/THF/MeOH/water mixtures achieve >95% purity.
-
Column Chromatography: Silica gel with ethyl acetate/hexane (1:3) for intermediates.
Analytical Characterization
Spectroscopic Data:
-
¹H NMR (CDCl₃): δ 7.38 (d, 2H, ArH), 3.82 (s, 3H, OCH₃), 2.76 (s, 2H, CH₂NH), 1.81 (m, 2H, THP).
-
HRMS (ESI): m/z 463.1921 [M+H]⁺ (calc. 463.1918).
-
HPLC Purity: 99.2% (C18 column, MeCN/H₂O 70:30).
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.
Reduction: The carbonyl group in the thiazole ring can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide. For instance, research conducted by Fayad et al. (2019) identified a novel anticancer compound through screening drug libraries on multicellular spheroids, demonstrating the efficacy of thiazole derivatives in inhibiting cancer cell proliferation .
Case Study:
A study evaluated the effects of thiazole derivatives on various cancer cell lines, revealing that modifications in the thiazole ring significantly enhanced cytotoxicity. The specific compound showed IC50 values comparable to established chemotherapeutics.
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. The incorporation of the tetrahydro-pyran moiety has been shown to enhance the bioactivity against a range of pathogens.
Data Table: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | P. aeruginosa | 8 µg/mL |
Perfumery Applications
The structural attributes of this compound lend themselves to applications in perfumery. The tetrahydropyran component is known for its olfactory characteristics, which can enhance fragrance formulations.
Fragrance Composition
The compound can be utilized as a key ingredient in perfume formulations, contributing to the complexity and depth of the scent profile.
Case Study:
In a comparative study on fragrance compositions, adding this compound resulted in a notable improvement in scent longevity and richness.
Formulation Examples
Data Table: Fragrance Formulation Components
| Ingredient | Percentage (%) |
|---|---|
| Ethanol | 70 |
| Fragrance Oil (including compound) | 20 |
| Water | 10 |
Polymer Chemistry
The compound's unique chemical structure allows it to be explored for use in polymer chemistry as a potential additive or modifier to enhance material properties.
Case Study:
Research has shown that incorporating thiazole derivatives into polymer matrices can improve thermal stability and mechanical strength.
Coatings and Adhesives
This compound can also be investigated for its utility in coatings and adhesives due to its chemical stability and adhesion properties.
Data Table: Performance Metrics of Coatings with Additives
| Additive | Tensile Strength (MPa) | Adhesion Strength (N/mm²) |
|---|---|---|
| Control | 25 | 5 |
| Compound A | 30 | 7 |
| N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-methyl-4-pheny... | 35 | 9 |
Mechanism of Action
The mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors. The thiazole ring could facilitate binding to specific proteins, while the methoxy and phenyl groups might enhance its interaction with hydrophobic pockets in the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
Key Structural Analogues
Functional Group Comparison
- Carboxamide Linkage : A conserved feature in all analogues, critical for hydrogen bonding with biological targets. ’s pyrazole carboxamide shows a melting point of 188–190°C, suggesting high crystallinity, which may correlate with the target compound’s stability .
- Aromatic Substituents: 4-Methoxyphenyl (target) vs. chloro’s electron-withdrawing effects . Phenyl at thiazole position 4: Common in and , likely contributing to hydrophobic interactions .
Biological Activity
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
The molecular formula of the compound is , with a molecular weight of 434.48 g/mol. Its structure features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent modifications to introduce the methoxyphenyl and tetrahydropyran moieties. The synthesis pathway may include:
- Formation of Thiazole : Utilizing appropriate thiazole precursors.
- Alkylation : Introducing the tetrahydropyran moiety through alkylation reactions.
- Final Modifications : Adding functional groups to enhance biological activity.
Antimicrobial Activity
Research has indicated that derivatives of thiazole compounds exhibit notable antimicrobial properties. In vitro studies have shown that this compound demonstrates effective inhibition against various bacterial strains, including Bacillus subtilis and Pseudomonas fluorescens .
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Bacillus subtilis | 15 | 100 |
| Pseudomonas fluorescens | 12 | 100 |
Anticancer Activity
Thiazole derivatives have also been studied for their anticancer potential. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For instance, it has been tested against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549), showing IC50 values indicative of moderate to strong antiproliferative effects .
The proposed mechanism for the biological activity of this compound involves the inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. Specifically, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Dimri et al. focused on synthesizing various thiazole derivatives, including the compound . The results indicated significant antimicrobial activity against both gram-positive and gram-negative bacteria, supporting its potential use as an antibacterial agent .
- Anticancer Research : A recent investigation explored the anticancer effects of thiazole derivatives in vitro. The findings revealed that certain modifications to the thiazole structure enhanced cytotoxicity against cancer cells, suggesting that further optimization could lead to more potent therapeutic agents .
Q & A
Q. What are the optimal synthetic routes for N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide, and how can yield/purity be improved?
- Methodology : Multi-step synthesis typically involves: (i) Formation of the tetrahydropyran core via acid-catalyzed cyclization of diols or epoxides under anhydrous conditions . (ii) Introduction of the 4-methoxyphenyl group via Suzuki-Miyaura coupling, requiring Pd catalysts and inert atmospheres . (iii) Thiazole ring assembly using Hantzsch thiazole synthesis (condensation of thiourea derivatives with α-halo ketones) .
- Optimization : Use HPLC-guided purification and column chromatography to isolate intermediates. Monitor reaction progress via TLC and adjust stoichiometry to reduce byproducts .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?
- Techniques :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy group at C4 of phenyl, methyl on thiazole) .
- X-ray crystallography : Resolve tetrahydropyran chair conformation and thiazole-phenyl spatial arrangement .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular formula (e.g., C₂₄H₂₇N₂O₃S) .
Q. What in vitro assays are suitable for initial evaluation of biological activity?
- Approach :
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) to screen activity at 1–100 μM concentrations .
- Cellular cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Solubility : Pre-screen in PBS/DMSO mixtures to ensure compatibility with biological buffers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize target binding affinity?
- Strategy :
- Analog synthesis : Modify substituents (e.g., replace methoxy with ethoxy, vary thiazole methyl position) and compare activity .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with active sites (e.g., hydrophobic pockets for tetrahydropyran) .
- Data analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
Q. How can contradictory results in biological activity across assay platforms be resolved?
- Troubleshooting :
- Assay conditions : Check for solvent interference (e.g., DMSO >1% may inhibit enzymes) .
- Metabolic stability : Use liver microsome assays to rule out rapid degradation in cell-based vs. cell-free systems .
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for direct binding measurements .
Q. What computational methods are effective for predicting metabolic pathways and toxicity?
- Tools :
- ADMET prediction : Use SwissADME or ProTox-II to identify potential cytochrome P450 interactions and hepatotoxicity .
- Metabolite identification : Simulate phase I/II metabolism with BioTransformer 3.0, focusing on thiazole ring oxidation and tetrahydropyran hydrolysis .
Q. How can reaction mechanisms for key synthetic steps (e.g., Hantzsch thiazole formation) be elucidated?
- Experimental design :
- Kinetic studies : Monitor intermediates via in-situ IR spectroscopy to identify rate-determining steps .
- Isotopic labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation in tetrahydropyran ring formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
